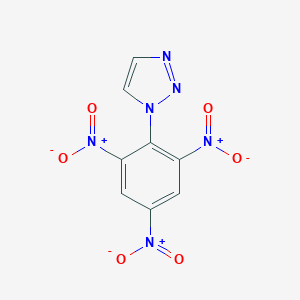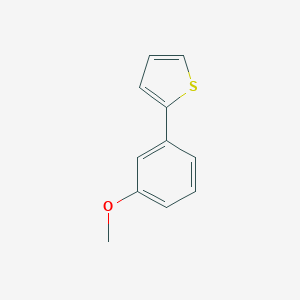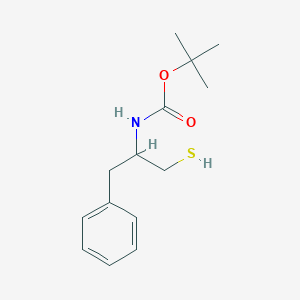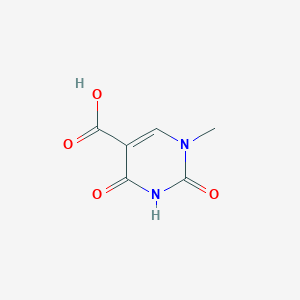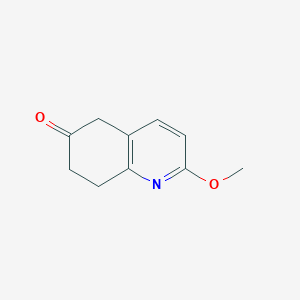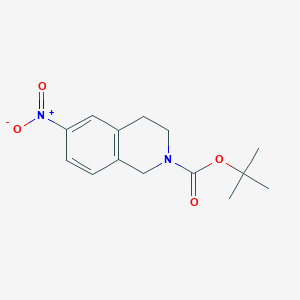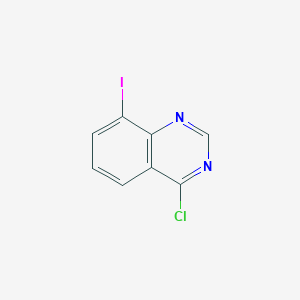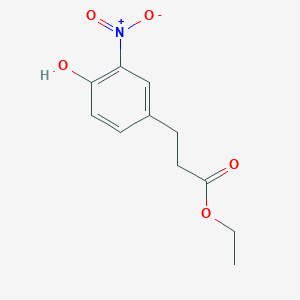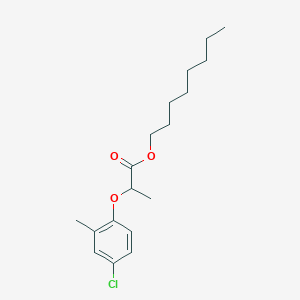
Octyl 2-(4-chloro-2-methylphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-(4-chloro-2-methylphenoxy)propanoate is a chemical compound with the molecular formula C18H27ClO3 . It is commonly used as an herbicide in agricultural and commercial settings . It belongs to the class of chemicals known as aryloxyphenoxypropionate herbicides and is primarily used to control weeds and unwanted vegetation in a variety of crops, including soybeans, corn, and cotton .
Molecular Structure Analysis
The molecular structure of Octyl 2-(4-chloro-2-methylphenoxy)propanoate consists of 18 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass of the molecule is 326.858 Da, and the monoisotopic mass is 326.164886 Da .Physical And Chemical Properties Analysis
Octyl 2-(4-chloro-2-methylphenoxy)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 401.6±30.0 °C at 760 mmHg, and a flash point of 132.8±23.6 °C . It has a molar refractivity of 90.7±0.3 cm3, and its polar surface area is 36 Å2 . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 11 freely rotating bonds .Applications De Recherche Scientifique
Sorption and Environmental Behavior
- Sorption experiments for phenoxy herbicides, including compounds similar to "Octyl 2-(4-chloro-2-methylphenoxy)propanoate," indicate that soil organic matter and iron oxides are significant sorbents. Parameters like soil pH, organic carbon content, and iron content are critical in understanding the sorption behavior of these herbicides in the environment (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment
- The pesticide industry's wastewater, containing various toxic pollutants including chlorophenoxy acids, poses significant environmental challenges. Biological processes and granular activated carbon have shown effectiveness in removing such compounds from wastewater, emphasizing the need for efficient treatment technologies to mitigate environmental impact (Goodwin, Carra, Campo, & Soares, 2018).
Environmental Fate and Toxicity
- A comprehensive review of chlorophenols and alkylphenols, which are structurally related to "Octyl 2-(4-chloro-2-methylphenoxy)propanoate," highlights their environmental fate, including degradation, transport, and persistence. The impact of environmental pH on their behavior and the need for further investigation into their degradation rates and toxicities in soil and water are underscored (Shiu, Ma, Varhanickova, & Mackay, 1994).
Carcinogenic Potential
- The carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including those similar to "Octyl 2-(4-chloro-2-methylphenoxy)propanoate," have been systematically reviewed. The evidence does not support a genotoxic mode of action for these compounds, and environmental exposures are not sufficient to support a causal relationship with lymphohematopoietic cancers (Stackelberg, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
octyl 2-(4-chloro-2-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQMRXFSCXUHMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2-(4-chloro-2-methylphenoxy)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

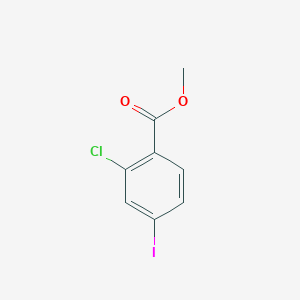
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
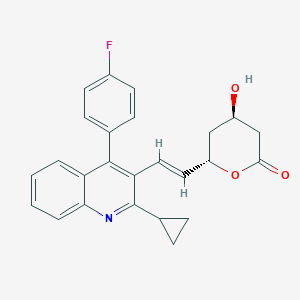
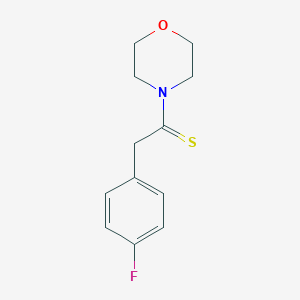
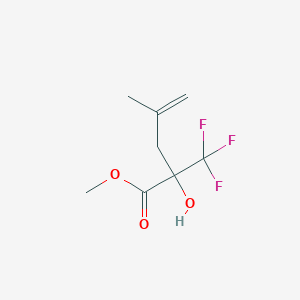
![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)
